molecular formula C16H15N3O4S2 B6577069 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide CAS No. 1206988-18-2

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide

Cat. No.: B6577069
CAS No.: 1206988-18-2
M. Wt: 377.4 g/mol
InChI Key: UYTWHVAXSCLSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Compounds featuring the 1,3-benzoxazole scaffold are recognized as privileged structures in drug discovery due to their diverse biological activities and presence in various pharmacologically active molecules . The structure of this acetamide derivative, which incorporates a benzoxazole core linked via a sulfanyl-acetamide bridge to a phenyl ring bearing a methanesulfonamido group, suggests potential as a key intermediate or lead compound for the development of novel therapeutic agents. This acetamide is intended for research applications only. Its core structure is analogous to other investigated compounds, indicating potential utility in several areas. Researchers may explore its application in the synthesis of more complex heterocyclic systems, as benzoxazole-thioacetamide derivatives have been used as precursors in organic synthesis . Furthermore, structurally similar sulfonamide and acetamide derivatives are actively investigated for their analgesic and antipyretic properties, providing a rationale for its evaluation in related pharmacological studies . The presence of the methanesulfonamido moiety is a common feature in molecules designed to interact with enzyme active sites, making this compound a candidate for use in enzyme inhibition assays and the development of targeted therapies. Handling and Usage: This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should conduct all necessary safety assessments and handle the material according to their institution's laboratory safety protocols before use.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[3-(methanesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-25(21,22)19-12-6-4-5-11(9-12)17-15(20)10-24-16-18-13-7-2-3-8-14(13)23-16/h2-9,19H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTWHVAXSCLSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide is a derivative of benzoxazole known for its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound, drawing from various research studies.

Chemical Structure and Properties

The chemical structure of the compound features a benzoxazole ring, a sulfenyl group, and a methanesulfonamide moiety. This unique combination contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including the target compound, exhibit significant antimicrobial properties. For instance, studies have shown that related benzoxazole derivatives can inhibit the quorum sensing (QS) mechanisms in Pseudomonas aeruginosa, leading to reduced biofilm formation and virulence factors . The specific compound may also possess similar QS inhibitory effects due to its structural similarities with other effective QS inhibitors.

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazole derivatives has been documented extensively. For example, several studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The target compound's ability to interact with COX enzymes could suggest potential utility as an anti-inflammatory agent .

Analgesic Properties

In vivo studies have indicated that some benzoxazole derivatives exhibit analgesic effects comparable to established analgesics like celecoxib and indomethacin. The mechanism of action for these compounds often involves inhibition of inflammatory pathways, which could be relevant for the target compound as well .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the benzoxazole ring followed by the introduction of the sulfenyl and methanesulfonamide groups through nucleophilic substitution reactions.

Synthetic Pathway Overview

  • Formation of Benzoxazole : The benzoxazole core can be synthesized from ortho-aminophenols and carboxylic acids or their derivatives.
  • Sulfanylation : Introducing the sulfanyl group can be achieved using thiol reagents under acidic or basic conditions.
  • Methanesulfonamide Introduction : This step often involves reacting a suitable amine with methanesulfonyl chloride.

Case Studies

StudyFindings
Padmavathi et al., 2008Demonstrated antimicrobial activity in sulfanyl-benzoxazole derivatives against various pathogens .
Recent ResearchFound that certain benzoxazole derivatives significantly reduce elastase production and biofilm formation in Pseudomonas aeruginosa .
COX Inhibition StudiesShowed that similar compounds could effectively inhibit COX-1 and COX-2 enzymes, suggesting potential for analgesic applications .

Scientific Research Applications

Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazole derivatives typically involves reactions between 2-aminophenol and various electrophiles. Recent advancements have introduced novel catalytic systems that enhance the efficiency and yield of these reactions. For instance, the use of magnetic solid acid nanocatalysts has shown promising results in synthesizing benzoxazole derivatives with yields ranging from 79% to 89% under mild conditions .

Table 1: Synthetic Methods for Benzoxazole Derivatives

MethodologyYield (%)Conditions
Magnetic Solid Acid Catalyst79-89Reflux in water
Hydrothermal ReactionHighSolvent-free
Traditional RefluxModerateIn organic solvents

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of benzoxazole derivatives, including the compound . Studies indicate that compounds containing the benzoxazole moiety exhibit significant antibacterial and antifungal activities. For example, derivatives synthesized from 2-aminobenzoxazole have been evaluated for their ability to inhibit bacterial growth, showing promising results against various pathogens .

Anticancer Activity

Benzoxazole derivatives are also being explored for their anticancer properties. A study conducted on related compounds demonstrated that certain benzoxazole analogs exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound discussed in this article is hypothesized to possess similar activities due to its structural features .

Table 2: Biological Evaluation of Benzoxazole Derivatives

Activity TypeTarget Organisms/Cell LinesResults
AntimicrobialVarious bacterial strainsSignificant inhibition observed
AntifungalFungal pathogensEffective against multiple strains
AnticancerCancer cell lines (e.g., HeLa)Induced apoptosis and reduced viability

Computational Studies

Recent computational docking studies have been employed to predict the binding affinity of benzoxazole derivatives to specific biological targets. These studies suggest that modifications to the benzoxazole core can enhance interactions with target proteins involved in disease pathways, providing a rational basis for further development as therapeutic agents .

Antimalarial Activity

A series of benzoxazole derivatives were synthesized and tested for antimalarial activity, with one compound demonstrating significant potency against Plasmodium falciparum. The results indicate that structural modifications can lead to improved efficacy against malaria parasites .

Antiprotozoal Agents

In silico studies followed by biological evaluations have identified novel benzoxazole derivatives as potential antiprotozoal agents. The compounds exhibited activity against Leishmania and Trypanosoma species, showcasing their potential in treating protozoan infections .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of key analogs based on substituent variations and reported

Compound Substituents Molecular Weight Key Features
Target compound: 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide 3-Methanesulfonamidophenyl ~369.42* Enhanced solubility via sulfonamide; benzoxazole-thioether for target interaction
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-bromo-2-pyridinyl)acetamide (CAS: 312527-34-7) 5-Bromo-2-pyridinyl 364.22 Bromine atom increases lipophilicity; pyridine ring may improve CNS penetration
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide (CAS: Unavailable) 3,4-Dimethoxyphenyl 360.45 Methoxy groups enhance electron density; benzothiazole vs. benzoxazole alters π-stacking
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) 3-Methoxyphenyl; trifluoromethylbenzothiazole ~400 (estimated) CF₃ group improves metabolic stability; methoxy enhances binding affinity
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(3-hydroxybenzylidene)acetohydrazide (CAS: 322413-48-9) Hydrazide-linked 3-hydroxybenzylidene 359.44 Hydrazide moiety introduces chelation potential; hydroxyl group aids solubility

*Calculated based on for a structurally similar benzoxazol derivative.

Key Advantages of the Target Compound

  • Solubility : The 3-methanesulfonamidophenyl group improves aqueous solubility compared to halogenated or methoxylated analogs .
  • Target Selectivity : Benzoxazole’s smaller heteroatom (O vs. S in benzothiazole) may reduce off-target interactions .
  • Synthetic Accessibility : Fewer steps required compared to triazole-linked derivatives (e.g., ).

Preparation Methods

Formation of Benzoxazole Core

Benzoxazole derivatives are typically synthesized from o-aminophenol and carboxylic acid derivatives. For the 2-thiol substituent, carbon disulfide serves as the sulfur source under basic conditions:

o-Aminophenol+CS2NaOH, H2O2-Mercaptobenzoxazole+Byproducts\text{o-Aminophenol} + \text{CS}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{2-Mercaptobenzoxazole} + \text{Byproducts}

Conditions :

  • Reflux in aqueous NaOH (5–10%) at 80–100°C for 6–12 hours.

  • Yield: ~60–75% after acidification and recrystallization.

Thiol Stabilization

The thiol group is prone to oxidation; thus, in situ generation or protection as a disulfide is recommended. Hydrogenolysis (e.g., Pd/C, H2_2) can regenerate the thiol from disulfide intermediates if needed.

Synthesis of 3-Methanesulfonamidoaniline

Sulfonylation of 3-Nitroaniline

Acetamide Bridge Formation

Synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)Acetic Acid

The thiol undergoes nucleophilic substitution with chloroacetic acid :

2-Mercaptobenzoxazole+ClCH2CO2HNaOH, H2O2-(1,3-Benzoxazol-2-ylsulfanyl)Acetic Acid\text{2-Mercaptobenzoxazole} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-(1,3-Benzoxazol-2-ylsulfanyl)Acetic Acid}

Conditions :

  • Stirring at 50°C for 3 hours, pH 8–9.

  • Yield: 70–80% after acidification.

Amide Coupling

Activation of the carboxylic acid and coupling to 3-methanesulfonamidoaniline:

2-(1,3-Benzoxazol-2-ylsulfanyl)Acetic Acid+3-MethanesulfonamidoanilineEDCl, HOBt, DMFTarget Compound\text{2-(1,3-Benzoxazol-2-ylsulfanyl)Acetic Acid} + \text{3-Methanesulfonamidoaniline} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound}

Conditions :

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF at 25°C for 12 hours.

  • Yield: 65–75% after column chromatography.

Alternative Synthetic Strategies

Acid Chloride-Mediated Coupling

Converting the acetic acid to its acid chloride enhances reactivity:

2-(1,3-Benzoxazol-2-ylsulfanyl)Acetyl Chloride+3-MethanesulfonamidoanilineEt3N, THFTarget Compound\text{2-(1,3-Benzoxazol-2-ylsulfanyl)Acetyl Chloride} + \text{3-Methanesulfonamidoaniline} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}

Conditions :

  • Thionyl chloride (SOCl2_2) for acid chloride formation.

  • Yield: 75–85% with reduced side products.

Solid-Phase Synthesis

Immobilizing the aniline on resin enables iterative coupling and purification, though scalability is limited.

Optimization Challenges and Solutions

ChallengeMitigation Strategy
Thiol oxidationUse argon atmosphere, add antioxidants (e.g., BHT)
Sulfonamide hydrolysisAvoid strong acids/bases during coupling
Low coupling efficiencyOptimize stoichiometry (1.2:1 acid:amine)

Analytical Characterization

Key Data for Target Compound :

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 10.2 (s, 1H, NH), 8.1–7.3 (m, 6H, Ar-H), 4.1 (s, 2H, CH2_2), 3.0 (s, 3H, SO2_2CH3_3).

  • HPLC Purity : >98% (C18 column, 70:30 H2_2O:MeCN).

  • MS (ESI+) : m/z 406.1 [M+H]+^+.

Industrial-Scale Considerations

  • Cost-Effective Reagents : Replace EDCl with cheaper alternatives (e.g., DCC) if purity permits.

  • Solvent Recycling : DMF recovery via distillation reduces waste.

  • Continuous Flow Hydrogenation : Enhances safety and throughput for nitro reduction .

Q & A

(Basic) What are the established synthetic methodologies for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide?

The synthesis typically involves multi-step reactions starting with intermediates such as 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide. Key steps include:

  • Solvent-free reductive amination : Reacting the hydrazide intermediate with aldehydes under solvent-free grinding conditions to form Schiff base derivatives .
  • Core benzoxazole formation : Using hydrazine hydrate and reflux in absolute alcohol to cyclize precursors into the benzoxazole moiety, monitored via TLC (chloroform:methanol, 7:3) .
  • Functionalization : Introducing sulfonamide groups via reactions with methanesulfonyl chloride or analogous reagents, followed by purification through recrystallization (e.g., methanol) .

(Basic) How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Single-crystal studies resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks), as demonstrated in related benzoxazole derivatives .
  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR verify proton environments and carbon frameworks.
    • IR : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm1^{-1}) .
    • Mass spectrometry : Validates molecular weight and fragmentation patterns .

(Advanced) What experimental designs are suitable for evaluating biological activity in derivatives of this compound?

  • In vitro assays : Use cell-based models (e.g., anti-inflammatory or antimicrobial assays) with dose-response curves to determine IC50_{50} values. Reference compounds (e.g., ibuprofen for COX inhibition) should be included for comparison .
  • Randomized block designs : Employ split-plot designs to test variables like substituent effects or dosage regimens, ensuring statistical robustness (e.g., four replicates with five plants each in pharmacological studies) .
  • Control groups : Include vehicle controls and blinded assessments to minimize bias .

(Advanced) How can researchers resolve contradictions in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring) and correlate changes with activity trends .
  • Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2 or kinase enzymes). Validate with X-ray crystallography data from analogs .
  • Meta-analysis : Compare data across studies, accounting for variables like assay conditions (pH, temperature) or cell line specificity .

(Advanced) What strategies optimize synthetic pathways for higher yields and purity?

  • Stepwise optimization : Identify bottlenecks (e.g., low cyclization efficiency) via reaction monitoring (TLC/HPLC). Adjust catalysts (e.g., p-toluenesulfonic acid for imine formation) or solvents (e.g., ethanol vs. DMF) .
  • Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate intermediates .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

(Advanced) How do structural modifications at the benzoxazole or sulfonamide moieties influence pharmacological properties?

  • Benzoxazole modifications : Introducing methyl groups at the 5-position (e.g., 5-methylbenzoxazole) enhances lipophilicity, improving blood-brain barrier penetration .
  • Sulfonamide variations : Replacing methanesulfonamide with arylsulfonamides (e.g., 4-bromophenyl) can alter selectivity for enzyme isoforms (e.g., COX-2 vs. COX-1) .
  • Hybrid derivatives : Combining benzoxazole with triazole or thiazole rings (e.g., ) may enhance multi-target activity (e.g., dual kinase/COX inhibition) .

(Basic) What methods ensure purity and characterization of intermediates during synthesis?

  • Chromatography : TLC (Rf_f analysis) and HPLC (C18 columns, acetonitrile/water gradients) monitor reaction progress and purity .
  • Spectroscopic validation : 1^1H NMR integration ratios confirm stoichiometry, while IR identifies unreacted starting materials (e.g., residual amine peaks) .
  • Elemental analysis : Carbon/hydrogen/nitrogen (CHN) analysis verifies empirical formulas .

(Advanced) How can computational modeling predict the binding affinity of derivatives with target proteins?

  • Molecular docking : Use software like Schrödinger Maestro to dock derivatives into protein active sites (e.g., COX-2 PDB: 5KIR). Prioritize compounds with high Glide scores and complementary interactions (e.g., hydrogen bonds with Arg120) .
  • Molecular dynamics (MD) simulations : Run 100-ns MD trajectories to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors near the sulfonamide group) for scaffold refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.